
2-Heptadecanol
Overview
Description
2-Heptadecanol: is a long-chain fatty alcohol with the molecular formula C₁₇H₃₆O . It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to the second carbon atom in the heptadecane chain. This compound is known for its waxy texture and is often used in various industrial applications due to its surfactant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Heptadecanol can be synthesized through the reduction of heptadecanoic acid or its esters. One common method involves the hydrogenation of heptadecanoic acid using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another method includes the reduction of heptadecanoic acid esters using lithium aluminum hydride (LiAlH₄) in anhydrous ether .
Industrial Production Methods: Industrially, this compound is produced through the catalytic hydrogenation of heptadecanoic acid or its methyl ester. The process typically involves the use of a nickel catalyst at elevated temperatures and pressures to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Heptadecanol can be oxidized to heptadecanoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to heptadecane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of pyridine.
Major Products Formed:
Oxidation: Heptadecanoic acid.
Reduction: Heptadecane.
Substitution: Heptadecyl chloride.
Scientific Research Applications
Chemistry: 2-Heptadecanol is used as a surfactant and emulsifying agent in various chemical formulations. It is also employed in the synthesis of other organic compounds and as a reagent in organic reactions .
Biology: In biological research, this compound is used as a model compound to study the metabolism and enzymatic reactions of long-chain fatty alcohols. It is also investigated for its potential antimicrobial properties .
Medicine: Although not widely used in medicine, this compound has been studied for its potential therapeutic effects, including its role in lipid metabolism and its possible use as a drug delivery agent .
Industry: Industrially, this compound is used in the production of detergents, lubricants, and cosmetics. Its surfactant properties make it valuable in formulations requiring emulsification and stabilization .
Mechanism of Action
The mechanism of action of 2-Heptadecanol involves its interaction with lipid membranes and enzymes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for enzymes involved in fatty alcohol metabolism, such as alcohol dehydrogenases and fatty acid synthases .
Comparison with Similar Compounds
1-Heptadecanol: A primary alcohol with the hydroxyl group attached to the first carbon atom.
2-Hexadecanol: A secondary alcohol with a similar structure but one carbon atom shorter.
2-Octadecanol: A secondary alcohol with one additional carbon atom.
Uniqueness: 2-Heptadecanol is unique due to its specific chain length and the position of the hydroxyl group. This structural specificity influences its physical properties, such as melting point and solubility, and its chemical reactivity compared to other long-chain fatty alcohols .
Properties
IUPAC Name |
heptadecan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYQHFLBAPNPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871268 | |
| Record name | 2-Heptadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57289-07-3, 16813-18-6 | |
| Record name | Isoheptadecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057289073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Heptadecanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Heptadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



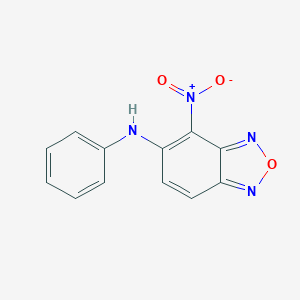
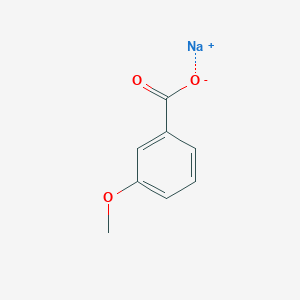
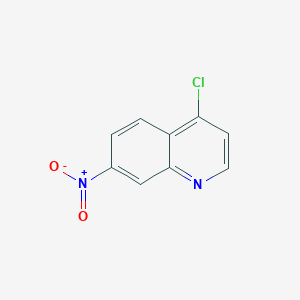
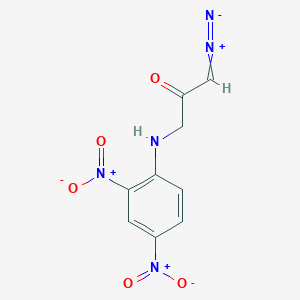

acetate](/img/structure/B103585.png)
![(4E)-4-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-2-one](/img/structure/B103586.png)



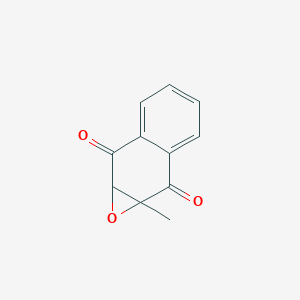
![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)

